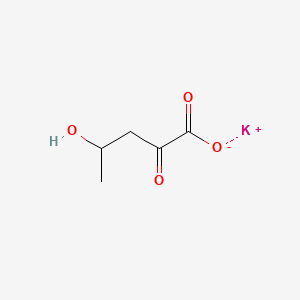
6-Propylpyrimidin-4-amine-Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylpyrimidin-4-amine-Hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl and a molecular weight of 173.6 g/mol. It is a pyrimidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry, particularly due to their structural similarity to nucleotides, the building blocks of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpyrimidin-4-amine-Hydrochloride typically involves the reaction of 6-propylpyrimidine with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amine group at the 4-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Propylpyrimidin-4-amine-Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
6-Propylpyrimidin-4-amine-Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Propylpyrimidin-4-amine-Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
Comparison: 6-Propylpyrimidin-4-amine-Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
6-propylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-3-6-4-7(8)10-5-9-6;/h4-5H,2-3H2,1H3,(H2,8,9,10);1H |
Clé InChI |
RCANLWHFNXRKDL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NC=N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)



![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)




![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)


